2-Ethylhexanoic acid
Overview
Description
It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its versatility in various industrial applications.
Mechanism of Action
Target of Action
2-Ethylhexanoic acid (2-EHA) is an organic compound that primarily targets metal cations . It forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .
Mode of Action
The interaction of 2-EHA with its targets results in the formation of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal complexes function as catalysts in polymerizations as well as for oxidation reactions .
Biochemical Pathways
The anaerobic degradation of 2-EHA involves a 2-phase degradation pathway, mediated by three groups of bacteria . The process is believed to involve β-oxidation, converting 2-EHA, via butanoate, to ethanoate .
Result of Action
The result of 2-EHA’s action is the production of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These derivatives are used in various industrial applications, including as catalysts in polymerizations and oxidation reactions .
Action Environment
The action, efficacy, and stability of 2-EHA can be influenced by environmental factors. For instance, it’s advised to avoid breathing vapors or mists of 2-EHA, and to ensure adequate ventilation, especially in confined areas . Furthermore, 2-EHA should be kept away from heat and sources of ignition .
Biochemical Analysis
Biochemical Properties
2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal ethylhexanoates. These compounds are used in organic and industrial chemical synthesis and function as catalysts in polymerizations as well as for oxidation reactions . The compound interacts with metal cations to form complexes that are highly soluble in nonpolar solvents . These interactions are not ionic but charge-neutral coordination complexes, similar to the corresponding acetates .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It can cause lung irritation, lung edema, and kidney disorders . Additionally, it has been observed to impair fertility in Wistar rats and delay postnatal development of pups . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal cations to form ethylhexanoate complexes . These complexes function as catalysts in various chemical reactions, including polymerizations and oxidation reactions . The compound’s ability to form charge-neutral coordination complexes with metal cations is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade under certain conditions . Long-term exposure to this compound has been shown to cause adverse effects on cellular function, including lung irritation and kidney disorders . These effects highlight the importance of monitoring the stability and degradation of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Wistar rats, doses of 0, 80, 250, and 800 mg/kg body weight per day did not show any treatment-related effects on fertility and reproductive parameters at any dose levels . Higher doses have been associated with developmental toxicity and liver effects . These findings indicate that the compound’s effects are dose-dependent and can vary significantly with different dosages.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the formation of metal ethylhexanoates . These complexes are used in organic and industrial chemical synthesis and function as catalysts in polymerizations and oxidation reactions . The compound’s interactions with metal cations and its role in these metabolic pathways are crucial aspects of its biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to be soluble in nonpolar organic solvents, facilitating its transport and distribution . These interactions are essential for the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its biochemical properties and interactions with other biomolecules . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process begins with the hydroformylation of propylene to give butyraldehyde. This aldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to produce 2-ethylhexanal. Finally, the oxidation of 2-ethylhexanal yields this compound .
Industrial Production Methods: In industrial settings, the oxidation of 2-ethylhexanal to this compound is typically carried out in the liquid phase using air or oxygen. This process is exothermic, releasing approximately 250 to 300 kJ/mol . The use of N-hydroxyphthalimide as a catalyst in the presence of isobutanol as a solvent has been reported to achieve high selectivity (>99%) for this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation processes.
Major Products: The major products formed from these reactions include metal ethylhexanoates, which function as catalysts in polymerizations and oxidation reactions .
Scientific Research Applications
2-Ethylhexanoic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used to prepare metal derivatives that act as catalysts in polymerization reactions.
Biology and Medicine: The compound is used in the synthesis of poly(lactic-co-glycolic acid), which is important in medical applications.
Industry: It serves as a stabilizer for polyvinyl chlorides, a coolant in automotive applications, a synthetic lubricant, a wetting agent, a co-solvent, and a defoaming agent in pesticides
Comparison with Similar Compounds
- 2-Methylhexane
- 3-Methylhexane
- Valnoctamide
- 2-Methylheptane
- 3-Methylheptane
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
Comparison: 2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective in nonpolar solvents. This property makes it particularly valuable in industrial applications where solubility and catalytic efficiency are crucial. Compared to similar compounds, this compound’s versatility in forming stable metal complexes sets it apart .
Properties
IUPAC Name |
2-ethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2, Array | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025293 | |
Record name | 2-Ethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |
Record name | ETHYLHEXOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | Hexanoic acid, 2-ethyl- | |
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Record name | 2-Ethylhexanoic acid | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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URL | https://www.osha.gov/chemicaldata/280 | |
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Boiling Point |
442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |
Record name | ETHYLHEXOIC ACID | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Solubility |
less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |
Record name | ETHYLHEXOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
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Density |
0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |
Record name | ETHYLHEXOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-ETHYLHEXANOIC ACID | |
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Vapor Density |
5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |
Record name | 2-ETHYLHEXANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |
Record name | 2-Ethylhexanoic acid | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
149-57-5, 56006-48-5, 61788-37-2 | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
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Record name | 2-Ethylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056006485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8881 | |
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Record name | Hexanoic acid, 2-ethyl- | |
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Record name | 2-Ethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.222 | |
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Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.229 | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MU2J7VVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |
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Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/280 | |
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Melting Point |
-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |
Record name | ETHYLHEXOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6483 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYLHEXANOIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/280 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.